4,6-Ethanothieno(3,2-C)pyridine-3-carboxamide, 2-((((4-chlorophenyl)amino)carbonyl)amino)-4,5,6,7-tetrahydro-5-methyl-, (4R,6S)-
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Overview
Description
(4R,7S)-2-(3-(4-chlorophenyl)ureido)-9-methyl-5,6,7,8-tetrahydro-4H-4,7-epiminocyclohepta[b]thiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenyl group, a ureido group, and a tetrahydro-epiminocyclohepta[b]thiophene core. Its intricate molecular architecture makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4R,7S)-2-(3-(4-chlorophenyl)ureido)-9-methyl-5,6,7,8-tetrahydro-4H-4,7-epiminocyclohepta[b]thiophene-3-carboxamide typically involves multiple steps, including the formation of the core structure and the subsequent addition of functional groups. Common synthetic routes may include:
Formation of the Tetrahydro-epiminocyclohepta[b]thiophene Core: This step often involves cyclization reactions under controlled conditions.
Introduction of the Chlorophenyl Group: This can be achieved through substitution reactions using chlorinated aromatic compounds.
Addition of the Ureido Group: This step may involve the reaction of isocyanates with amines under mild conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
(4R,7S)-2-(3-(4-chlorophenyl)ureido)-9-methyl-5,6,7,8-tetrahydro-4H-4,7-epiminocyclohepta[b]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (4R,7S)-2-(3-(4-chlorophenyl)ureido)-9-methyl-5,6,7,8-tetrahydro-4H-4,7-epiminocyclohepta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Caffeine: An alkaloid with a purine structure, known for its stimulant properties.
Uniqueness
(4R,7S)-2-(3-(4-chlorophenyl)ureido)-9-methyl-5,6,7,8-tetrahydro-4H-4,7-epiminocyclohepta[b]thiophene-3-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications in various scientific fields. Its complex structure allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
CAS No. |
1979935-33-5 |
---|---|
Molecular Formula |
C18H19ClN4O2S |
Molecular Weight |
390.9 g/mol |
IUPAC Name |
(1R,8S)-4-[(4-chlorophenyl)carbamoylamino]-11-methyl-5-thia-11-azatricyclo[6.2.1.02,6]undeca-2(6),3-diene-3-carboxamide |
InChI |
InChI=1S/C18H19ClN4O2S/c1-23-11-6-7-12(23)14-13(8-11)26-17(15(14)16(20)24)22-18(25)21-10-4-2-9(19)3-5-10/h2-5,11-12H,6-8H2,1H3,(H2,20,24)(H2,21,22,25)/t11-,12+/m0/s1 |
InChI Key |
DAHGONXBHYVOPI-NWDGAFQWSA-N |
Isomeric SMILES |
CN1[C@H]2CC[C@@H]1C3=C(C2)SC(=C3C(=O)N)NC(=O)NC4=CC=C(C=C4)Cl |
Canonical SMILES |
CN1C2CCC1C3=C(C2)SC(=C3C(=O)N)NC(=O)NC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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